molecular formula C22H27N3O2 B6102490 1-cyclopentyl-N-methyl-6-oxo-N-(2-quinolinylmethyl)-3-piperidinecarboxamide

1-cyclopentyl-N-methyl-6-oxo-N-(2-quinolinylmethyl)-3-piperidinecarboxamide

Numéro de catalogue B6102490
Poids moléculaire: 365.5 g/mol
Clé InChI: SUGWSRFHTMALCG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CERC-501 is a novel, orally active, selective antagonist of the kappa opioid receptor (KOR). KOR is a G protein-coupled receptor that is widely distributed throughout the central nervous system and plays a key role in the regulation of pain, stress, anxiety, and mood. CERC-501 has been shown to have potential therapeutic benefits in a variety of neuropsychiatric disorders, including depression, anxiety, and substance abuse.

Mécanisme D'action

CERC-501 acts as a selective antagonist of the 1-cyclopentyl-N-methyl-6-oxo-N-(2-quinolinylmethyl)-3-piperidinecarboxamide, which is involved in the regulation of stress, anxiety, and mood. By blocking the this compound, CERC-501 may reduce stress-induced behavior and improve mood.
Biochemical and physiological effects:
CERC-501 has been shown to have several biochemical and physiological effects, including reducing stress-induced behavior, improving mood, and reducing drug-seeking behavior. In animal models, CERC-501 has been shown to reduce the release of stress hormones, such as corticotropin-releasing factor (CRF), and increase the release of dopamine in the brain.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of CERC-501 is its selectivity for the 1-cyclopentyl-N-methyl-6-oxo-N-(2-quinolinylmethyl)-3-piperidinecarboxamide, which reduces the risk of off-target effects. However, one limitation of CERC-501 is its low solubility, which can make it difficult to administer in vivo. Additionally, the pharmacokinetics of CERC-501 may vary depending on the route of administration and the species being studied.

Orientations Futures

Future research on CERC-501 could focus on its potential therapeutic benefits in other neuropsychiatric disorders, such as substance abuse and post-traumatic stress disorder (PTSD). Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of CERC-501 in different species and under different conditions. Finally, the development of more potent and selective 1-cyclopentyl-N-methyl-6-oxo-N-(2-quinolinylmethyl)-3-piperidinecarboxamide antagonists could lead to the development of more effective treatments for neuropsychiatric disorders.

Méthodes De Synthèse

The synthesis of CERC-501 involves several steps, including the preparation of the key intermediate, 2-quinolinylmethylamine, and the coupling of this intermediate with the piperidinecarboxylic acid derivative. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Applications De Recherche Scientifique

CERC-501 has been extensively studied in preclinical and clinical trials for its potential therapeutic benefits in various neuropsychiatric disorders. In animal models, CERC-501 has been shown to reduce stress-induced behavior, improve mood, and reduce drug-seeking behavior. In clinical trials, CERC-501 has been shown to be safe and well-tolerated, with potential efficacy in the treatment of depression and anxiety.

Propriétés

IUPAC Name

1-cyclopentyl-N-methyl-6-oxo-N-(quinolin-2-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-24(15-18-12-10-16-6-2-5-9-20(16)23-18)22(27)17-11-13-21(26)25(14-17)19-7-3-4-8-19/h2,5-6,9-10,12,17,19H,3-4,7-8,11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGWSRFHTMALCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=CC=CC=C2C=C1)C(=O)C3CCC(=O)N(C3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.